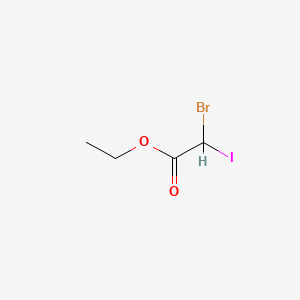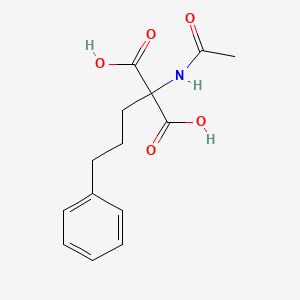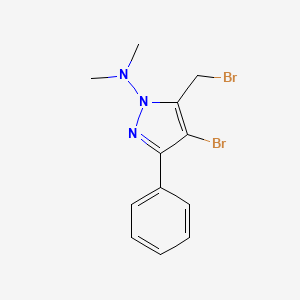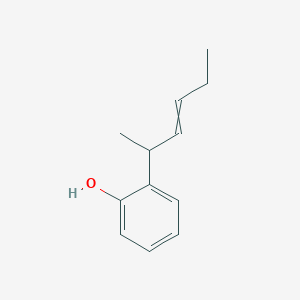![molecular formula C18H19ClO3S B14523961 Methyl 2-[5-(5-chloropentyl)thiophene-2-carbonyl]benzoate CAS No. 62636-80-0](/img/structure/B14523961.png)
Methyl 2-[5-(5-chloropentyl)thiophene-2-carbonyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[5-(5-chloropentyl)thiophene-2-carbonyl]benzoate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[5-(5-chloropentyl)thiophene-2-carbonyl]benzoate typically involves multiple steps:
Formation of 5-(5-chloropentyl)thiophene-2-carbonyl chloride: This can be achieved by reacting 5-(5-chloropentyl)thiophene with thionyl chloride (SOCl₂) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[5-(5-chloropentyl)thiophene-2-carbonyl]benzoate can undergo various chemical reactions, including:
Substitution: The chlorine atom in the pentyl chain can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized thiophene derivatives
Reduction: Alcohol derivatives
Substitution: Substituted pentyl derivatives
Scientific Research Applications
Methyl 2-[5-(5-chloropentyl)thiophene-2-carbonyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Material Science: The compound is explored for its electronic properties, making it useful in the development of organic semiconductors and conductive polymers.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 2-[5-(5-chloropentyl)thiophene-2-carbonyl]benzoate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 2-[5-(5-chloropentyl)thiophene-2-carbonyl]benzoate is unique due to its specific structure, which combines a thiophene ring with a chloropentyl chain and a benzoate ester. This unique combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
62636-80-0 |
|---|---|
Molecular Formula |
C18H19ClO3S |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
methyl 2-[5-(5-chloropentyl)thiophene-2-carbonyl]benzoate |
InChI |
InChI=1S/C18H19ClO3S/c1-22-18(21)15-9-5-4-8-14(15)17(20)16-11-10-13(23-16)7-3-2-6-12-19/h4-5,8-11H,2-3,6-7,12H2,1H3 |
InChI Key |
XHQMSKRVGXGKMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(S2)CCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-Dimethyl-4-methylidene-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14523882.png)

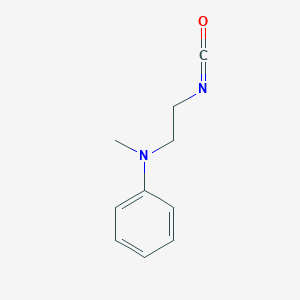
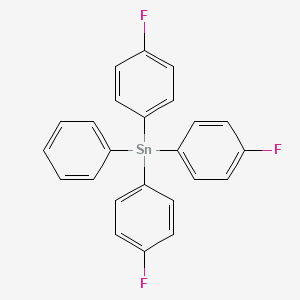
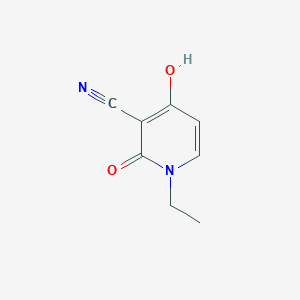
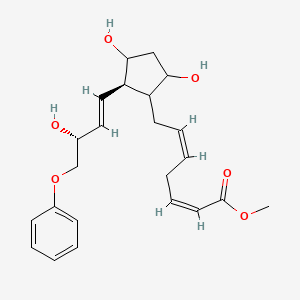
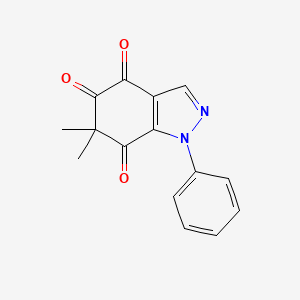
![(E)-1-(4-Bromophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14523910.png)
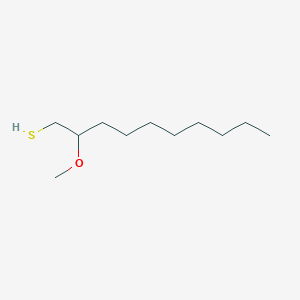
![(4S)-4-{[2-(Benzyloxy)phenoxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14523937.png)
